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molecular formula C14H20O6 B1198411 Diglycidyl 1,2-cyclohexanedicarboxylate CAS No. 5493-45-8

Diglycidyl 1,2-cyclohexanedicarboxylate

Cat. No. B1198411
M. Wt: 284.3 g/mol
InChI Key: XFUOBHWPTSIEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987070

Procedure details

4163 g of epichlorhydrin, 693 g of hexahydrophthalic acid anhydride and 105 g of distilled water were weighed into a 6-liter four-necked flask, equipped with a reflux condenser, gas inlet pipe and dropping funnel, and heated with stirring to 90°C. A gentle stream of nitrogen was passed over the reaction mixture. After 2.5 hours, 15 g of K2HPO4 (secondary o-potassium phosphate) were added and the mixture was kept for about another 4 hours at 90°C. Thereafter, the product had an acid number of 0. It was cooled to approximately 20°C, followed by the dropwise addition over a period of 1 to 2 hours of 882 g of 45% by weight of NaOH. The sump temperature should not exceed 30°C during the addition. A water jet vacuum was then applied, and water together with excess epichlorhydrin (substantially quantitative) was distilled off. After the sump temperature had reached 90°C and the vacuum settled at approximately 20 mm, the product was taken up with 1000 g of toluene and washed with water until salt-free.
Quantity
4163 g
Type
reactant
Reaction Step One
Quantity
693 g
Type
reactant
Reaction Step One
Name
Quantity
105 g
Type
solvent
Reaction Step One
Name
K2HPO4
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[C:6]1(=[O:16])[O:11][C:9](=[O:10])[CH:8]2[CH2:12][CH2:13][CH2:14][CH2:15][CH:7]12.OP([O-])([O-])=O.[K+].[K+].[OH-:24].[Na+]>O>[CH2:1]([O:24][C:9](=[O:10])[CH:8]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:7]1[C:6]([O:11][CH2:1][CH:3]1[O:5][CH2:4]1)=[O:16])[CH:3]1[O:5][CH2:4]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4163 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
693 g
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCCC2)=O
Name
Quantity
105 g
Type
solvent
Smiles
O
Step Two
Name
K2HPO4
Quantity
15 g
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring to 90°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, gas inlet pipe
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
was kept for about another 4 hours at 90°C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to approximately 20°C
ADDITION
Type
ADDITION
Details
The sump temperature should not exceed 30°C during the addition
DISTILLATION
Type
DISTILLATION
Details
water together with excess epichlorhydrin (substantially quantitative) was distilled off
CUSTOM
Type
CUSTOM
Details
had reached 90°C
WASH
Type
WASH
Details
washed with water until salt-free

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(C1CO1)OC(C1C(C(=O)OCC2CO2)CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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